

Solubility Profile of Diphenhydramine Hydrochloride in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Diphenylamine hydrochloride*

Cat. No.: *B1329329*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of diphenhydramine hydrochloride in various organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information presented herein has been compiled from a thorough review of scientific literature and technical data sheets.

A Note on Nomenclature: The user's original request specified "**Diphenylamine hydrochloride**." However, extensive research has revealed that the compound of primary interest in pharmaceutical and chemical literature is Diphenhydramine hydrochloride. Diphenylamine and Diphenhydramine are distinct chemical entities. This guide will focus on Diphenhydramine hydrochloride, as it aligns with the vast majority of available solubility data and is a common active pharmaceutical ingredient.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. The following tables summarize the

available quantitative and qualitative solubility data for diphenhydramine hydrochloride in a range of common organic solvents.

General Solubility of Diphenhydramine Hydrochloride

This table provides a summary of solubility data from various sources. The temperatures for these measurements were not always specified and are generally assumed to be room temperature unless otherwise noted.

Solvent	Solubility (mg/mL)	Solubility (g/L)	Qualitative Solubility
Ethanol	~30[1], 58[2], 500[3]	1000[2]	Freely Soluble[4], Soluble
Dimethyl Sulfoxide (DMSO)	~20[1], 58[2]	-	Soluble[1]
Dimethylformamide (DMF)	~10[1]	-	Soluble[1]
Acetone	20[3]	-	Slightly Soluble[2]
Chloroform	-	-	Soluble[2]
Methanol	-	-	Very Soluble[4]
Acetic Acid (100%)	-	-	Very Soluble[4]
Diethyl Ether	-	-	Practically Insoluble[4], Very Slightly Soluble[2]
Benzene	-	-	Very Slightly Soluble[2]
Acetic Anhydride	-	-	Sparingly Soluble[4]

Temperature-Dependent Solubility of Diphenhydramine Hydrochloride

A key study by Du et al. investigated the solubility of diphenhydramine hydrochloride in four pure organic solvents at various temperatures. While the full dataset from this study is not publicly available, the abstract provides valuable information on the scope of the research.

Solvents Studied	Temperature Range (K)	Temperature Range (°C)
Methanol	278.15 to 323.15	5 to 50
Ethanol	278.15 to 323.15	5 to 50
Acetone	278.15 to 323.15	5 to 50
Ethyl Acetate	278.15 to 323.15	5 to 50

This data is from the study
"Correlation and
thermodynamic analysis of
solubility of diphenhydramine
hydrochloride in pure and
binary solvents"[5][6][7][8][9]
[10][11][12].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as diphenhydramine hydrochloride, in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of a solid compound in a specific organic solvent at a controlled temperature.

Materials:

- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker or water bath

- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method)
- The solid compound of interest (e.g., Diphenhydramine Hydrochloride)
- The desired organic solvent(s)

Procedure:

- **Preparation of Solvent:** Ensure the organic solvent is of high purity and degassed if necessary.
- **Sample Preparation:** Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Addition of Solvent:** Accurately pipette a known volume of the organic solvent into each vial.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously during this time.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
- **Dilution:** Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
- **Calculation of Solubility:** Calculate the solubility of the compound in the organic solvent using the following formula:

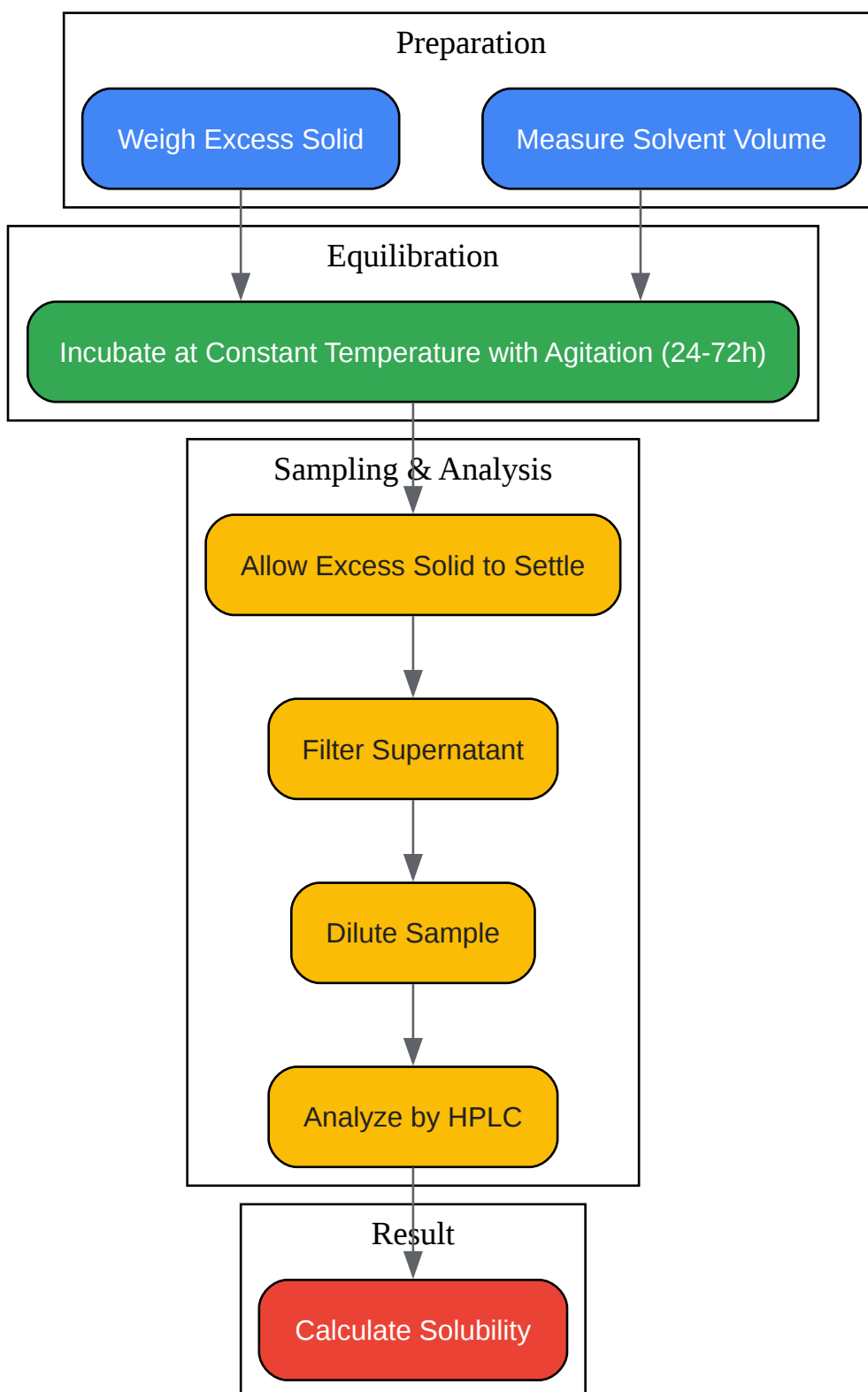
$$\text{Solubility (mg/mL)} = (\text{Concentration of diluted sample (mg/mL)}) \times (\text{Dilution factor})$$

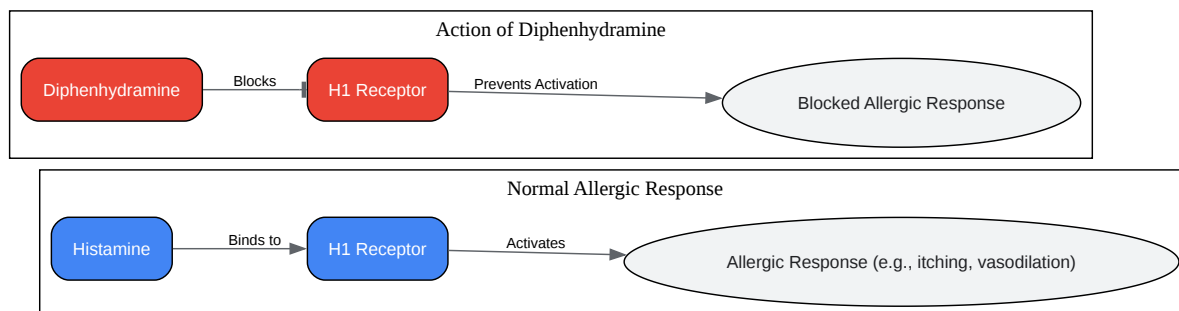
- **Data Reporting:** Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.





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